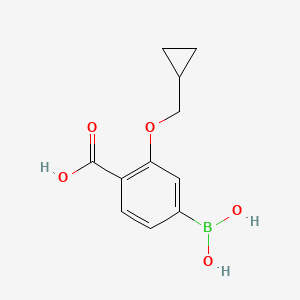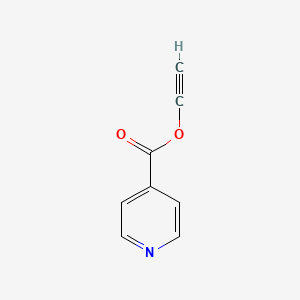
2,6-Dichloro-3,4-dihydroxybenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichloro-3,4-dihydroxybenzonitrile is an organic compound with the molecular formula C7H3Cl2NO2 It is a derivative of benzonitrile, characterized by the presence of two chlorine atoms and two hydroxyl groups on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
2,6-Dichloro-3,4-dihydroxybenzonitrile can be synthesized through several methods. One common approach involves the reaction of 3,4-dimethoxybenzonitrile with lithium diisopropylamide (LDA) and 1,3-dimethyl-2-imidazolidinone (DMEU) to yield the desired product . Another method involves the preparation from 4-hydroxy-3-methoxybenzonitrile .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
2,6-Dichloro-3,4-dihydroxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are often employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
科学的研究の応用
2,6-Dichloro-3,4-dihydroxybenzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,6-Dichloro-3,4-dihydroxybenzonitrile involves its interaction with specific molecular targets and pathways. For example, it can form stable complexes with metal ions, which can influence its reactivity and biological activity . The compound’s hydroxyl groups allow it to participate in hydrogen bonding and other interactions with biomolecules, potentially affecting their function.
類似化合物との比較
Similar Compounds
3,4-Dihydroxybenzonitrile: Lacks the chlorine atoms present in 2,6-Dichloro-3,4-dihydroxybenzonitrile.
2,6-Dichlorobenzonitrile: Lacks the hydroxyl groups present in this compound.
2,6-Dichloro-3,4-dimethoxybenzaldehyde: Contains methoxy groups instead of hydroxyl groups.
Uniqueness
This compound is unique due to the presence of both chlorine atoms and hydroxyl groups on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
CAS番号 |
38902-70-4 |
|---|---|
分子式 |
C7H3Cl2NO2 |
分子量 |
204.01 g/mol |
IUPAC名 |
2,6-dichloro-3,4-dihydroxybenzonitrile |
InChI |
InChI=1S/C7H3Cl2NO2/c8-4-1-5(11)7(12)6(9)3(4)2-10/h1,11-12H |
InChIキー |
MXLKSSGRAMWNQO-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C(=C1Cl)C#N)Cl)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tetramethyl 4-oxo-4H-pyrido[3,2,1-jk]carbazole-1,2,3,6-tetracarboxylate](/img/structure/B13962929.png)




![1-[(Hexyloxy)methoxy]hexane](/img/structure/B13962977.png)




![[(1R,4R)-3,3-dimethyl-2-methylidene-1-bicyclo[2.2.1]heptanyl] thiocyanate](/img/structure/B13963006.png)



